molecular formula C23H42BrNO B7799545 (-)-N-Dodecyl-N-methylephedrinium bromide

(-)-N-Dodecyl-N-methylephedrinium bromide

Cat. No.: B7799545
M. Wt: 428.5 g/mol
InChI Key: GOIUTZPQFMGLAH-IUQUCOCYSA-M
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Description

(-)-N-Dodecyl-N-Methylephedrinium Bromide (DMEB, C₂₃H₄₂BrNO) is a chiral ionic liquid derived from ephedrine, featuring a quaternary ammonium head group, a dodecyl hydrophobic chain, and a chiral (1R,2S) configuration. Its molecular weight is 428.49 g/mol, with a melting point of 80–82°C . DMEB exhibits unique physicochemical properties, including a critical micelle concentration (CMC) of 0.5 mM and a hydrodynamic micelle radius of 32.88 Å, as determined by refractometry and spectroscopy .

DMEB is widely utilized in separation science due to its enantioselectivity. It serves as:

  • A chiral selector in capillary electrophoresis (CE) for enantioseparation of drugs like quinolones and 2-arylpropionic acids .
  • A carrier in liquid membranes for speciation analysis of chromium (VI), achieving >85% extraction efficiency .
  • A template in sol-gel thin films for chiral recognition of enantiomers like (R)-propranolol, with selectivity factors up to 2.25 .

Properties

IUPAC Name

dodecyl-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-dimethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21,23,25H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIUTZPQFMGLAH-IUQUCOCYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C(C)C(C1=CC=CC=C1)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57155-63-2
Record name Benzeneethanaminium, N-dodecyl-β-hydroxy-N,N,α-trimethyl-, bromide (1:1), (αS,βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57155-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Solvent Selection and Temperature Effects

Nonpolar solvents like hexane or toluene are avoided due to poor solubility of the quaternary ammonium intermediate. Ethanol or methanol is preferred, as they facilitate both alkylation and methylation steps while stabilizing ionic intermediates. Elevated temperatures (70–80°C) accelerate reaction kinetics but require careful monitoring to prevent thermal degradation.

Purification and Isolation

Post-synthesis purification involves recrystallization from ethanol-diethyl ether mixtures, which removes unreacted dodecyl bromide and byproducts. Recent advances utilize dialysis against deionized water to isolate DMEB from inorganic salts, achieving >99% purity as verified by high-performance liquid chromatography (HPLC).

Characterization and Analytical Validation

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (CDCl3) displays characteristic signals at δ 3.2–3.4 ppm (N–CH3), δ 1.2–1.4 ppm (dodecyl chain –CH2–), and δ 7.2–7.4 ppm (aromatic protons).

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at 2850–2950 cm⁻¹ (C–H stretching of alkyl chains) and 1480–1520 cm⁻¹ (aromatic C=C) confirm structural integrity.

Physicochemical Properties

PropertyValueReference
Melting Point80–82°C
Molecular Weight428.49 g/mol
Critical Micelle Concentration (CMC)4 mM (30°C)

Applications Influencing Synthesis Protocols

DMEB’s role in forming vesicles and coacervates necessitates stringent control over its purity and aggregation behavior. For instance, in the preparation of hollow mesoporous silica nanospheres, DMEB is mixed with sodium hydroxide and carboxyethylsilanetriol to template silica condensation. Such applications require DMEB free of ionic impurities, driving innovations in dialysis-based purification .

Chemical Reactions Analysis

Enantioselective Alkylation Reactions

DMEB serves as a chiral phase-transfer catalyst in asymmetric alkylation reactions. When immobilized on montmorillonite clay, it enables enantioselective addition of diethylzinc to benzaldehyde (Table 1) .

Key Findings :

  • Enantiomeric Excess (ee) : Achieves up to 84% ee for (S)-1-phenylpropanol at 0°C .

  • Catalyst Efficiency : Immobilization enhances recyclability without significant loss of activity over three cycles .

  • Mechanism : The chiral ephedrinium moiety directs stereoselectivity, while the dodecyl chain facilitates interfacial interactions in biphasic systems .

Table 1 : Performance of DMEB in benzaldehyde alkylation

SubstrateCatalyst Loading (mol%)Temperature (°C)ee (%)Yield (%)
Benzaldehyde1008492
Benzaldehyde10257288

Phase-Transfer Catalyzed Reductions

DMEB accelerates borohydride reductions of carbonyl compounds under biphasic conditions (Figure 1) .

Key Findings :

  • Substrate Scope : Effective for aldehydes, ketones, and α,β-unsaturated carbonyls.

  • Reaction Rate : Up to 6× faster compared to non-catalyzed systems due to enhanced interfacial transfer .

  • Selectivity : Preferential reduction of aldehydes over ketones (Table 2) .

Table 2 : Representative reductions using DMEB/NaBH₄

SubstrateProductTime (h)Yield (%)
BenzaldehydeBenzyl alcohol1.595
Acetophenone1-Phenylethanol4.082
CinnamaldehydeCinnamyl alcohol2.089

Micellar and Vesicular Catalysis

DMEB’s self-assembly into micelles (CMC = 0.8 mM ) and vesicles enables solvent-free reaction environments (Figure 2) .

Key Findings :

  • Aggregation Behavior : Forms ~4 nm micelles below 28°C and giant vesicles (1–10 µm) above 28°C .

  • Thermodynamics : Micellization is entropy-driven (ΔG = -35.2 kJ/mol , ΔH = +8.5 kJ/mol ) .

  • Relevance : Vesicles enhance encapsulation efficiency for enzymes like apyrase, increasing catalytic activity by ~40% .

Table 3 : Self-assembly parameters of DMEB vs DTAB

ParameterDMEBDTAB
CMC (mM)0.815.6
Aggregation Number5550
Krafft Temperature (°C)<025

Dynamic Coacervate-Vesicle Transitions

DMEB coacervates reversibly transform into vesicles in response to temperature, concentration, or metabolite changes (e.g., ATP/ADP) .

Key Applications :

  • Protocell Models : Coacervates sequester biomolecules (DNA, GFP) and enable enzyme cascades .

  • Triggered Release : Vesicle formation at 45°C permits controlled payload delivery .

Reaction Mechanism Insights

  • Chiral Induction : The (1R,2S)-ephedrinium group stabilizes transition states via π-π and hydrogen-bonding interactions .

  • Interfacial Activity : The dodecyl chain aligns at organic-aqueous interfaces, facilitating reagent transfer .

  • Salt Effects : Electrolytes (NaCl, CaCl₂) modulate coacervate stability by screening cationic headgroups .

Scientific Research Applications

(-)-N-Dodecyl-N-methylephedrinium bromide is a versatile quaternary ammonium compound with diverse scientific and industrial applications. This comprehensive review explores its multifaceted utility across various domains.

Chemistry Applications

Surfactant and Phase Transfer Catalyst
this compound demonstrates exceptional capabilities in chemical research:

  • Enhances solubility of reactants
  • Facilitates transfer of reactants between different reaction phases
  • Improves reaction rates by modifying interfacial properties

Catalytic Reactions
The compound has been specifically identified as a specialized catalyst for unique chemical transformations, particularly notable in:

  • Borohydride reduction of carbonyl compounds
  • Phase-transfer catalysis under controlled conditions

Biological Research Applications

Antimicrobial Research
The compound exhibits significant antimicrobial properties, making it valuable in:

  • Developing novel disinfectant formulations
  • Studying membrane disruption mechanisms
  • Investigating microbial interaction pathways

Membrane Studies
Researchers utilize this compound to:

  • Analyze lipid bilayer interactions
  • Understand membrane permeability
  • Investigate cellular membrane dynamics

Advanced Research Domains

Drug Delivery Systems
Promising investigations reveal potential applications in:

  • Developing advanced drug delivery mechanisms
  • Exploring membrane penetration strategies
  • Designing targeted therapeutic interventions

Industrial Cleaning

  • Incorporated into industrial cleaning agents
  • Provides superior surfactant and antimicrobial properties

Cosmetic Formulations

  • Used for emulsifying properties
  • Enhances product stability and performance

Research Frontiers

Ongoing research continues to explore innovative applications, particularly in:

  • Advanced drug delivery systems
  • Sophisticated membrane interaction studies
  • Next-generation antimicrobial technologies

Mechanism of Action

Molecular Targets and Pathways: (-)-N-Dodecyl-N-methylephedrinium bromide exerts its effects primarily through its interaction with biological membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis in microbial organisms. This disruption is due to the compound’s amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane.

Comparison with Similar Compounds

Chiral vs. Achiral Quaternary Ammonium Surfactants

DMEB vs. Aliquat 336 and CTAB
Property DMEB Aliquat 336 CTAB (Cetyltrimethylammonium Bromide)
Structure Chiral ephedrine-derived head Achiral trioctylmethylammonium Achiral trimethylammonium head
CMC (mM) 0.5 ~0.1–1 (solvent-dependent) 0.92 (aqueous)
Applications Chiral separations, micellar catalysis Metal extraction, phase transfer DNA compaction, detergent formulations
Enantioselectivity High (e.g., α = 2.25 for sol-gel) None None

Key Differences :

  • DMEB’s chiral center enables enantiomer discrimination, unlike Aliquat 336 or CTAB .
  • DMEB’s lower CMC (0.5 mM) compared to CTAB (0.92 mM) suggests superior surface activity at reduced concentrations .

Gemini Surfactants

DMEB vs. Ethylene-1,2-Bis(N,N-Dimethyl-N-Dodecylammonium Bromide)
Property DMEB Gemini Surfactant (Spacer = Ethylene)
Structure Single-chain, chiral head Dual-chain, achiral, spacer-linked
CMC (mM) 0.5 0.2–0.4 (spacer-dependent)
Antifungal Activity Not reported High (e.g., hexamethylene variant)
Applications Chiral separations, liquid membranes Antimicrobial coatings, drug delivery

Key Differences :

  • Gemini surfactants exhibit lower CMCs and enhanced antimicrobial activity due to dual hydrophobic chains and spacer flexibility .
  • DMEB’s chiral selectivity is absent in gemini surfactants, limiting their use in enantiomer resolution .

Pharmaceutical Bromides

DMEB vs. Sepantronium Bromide (YM-155)
Property DMEB Sepantronium Bromide
Structure Quaternary ammonium, chiral Heterocyclic, brominated sulfonamide
Molecular Weight 428.49 g/mol 443.29 g/mol
Bioactivity None (non-toxic surfactant) IC₅₀ = 0.54 nM (survivin inhibition)
Applications Separation science Anticancer therapy

Key Differences :

  • Sepantronium’s complex structure targets survivin protein in cancer cells, while DMEB lacks therapeutic bioactivity .

Micellar and Extraction Performance

DMEB vs. Conventional Carriers in Liquid Membranes
Carrier Extraction Efficiency (Cr⁶⁺) Selectivity CMC (mM)
DMEB >85% High (chiral discrimination) 0.5
Aliquat 336 70–80% Moderate (non-chiral) 0.1–1
Tributylhexadecylphosphonium Bromide 60–75% Low 0.8

Key Insight :

  • DMEB outperforms Aliquat 336 in chromium extraction efficiency while offering chiral selectivity, critical for speciation analysis .

Biological Activity

(-)-N-Dodecyl-N-methylephedrinium bromide (DMEB) is a quaternary ammonium compound that has garnered attention due to its biological activity, particularly in antimicrobial applications. This article reviews the current understanding of its biological properties, including its mechanism of action, critical micelle concentration (CMC), and potential therapeutic applications.

DMEB is characterized by its unique structure, which includes a long dodecyl chain and a methylephedrinium moiety. Its chemical formula is C23H42BrNC_{23}H_{42}BrN with a molecular weight of approximately 426.51 g/mol. The compound exhibits amphiphilic properties, allowing it to form micelles in aqueous solutions.

Antimicrobial Properties

DMEB exhibits significant antimicrobial activity against various bacterial strains. Its mechanism primarily involves disrupting bacterial cell membranes, leading to cell lysis. This action is influenced by the lipophilicity of the dodecyl chain, which enhances membrane penetration.

  • Case Study : In a study evaluating the antibacterial efficacy of DMEB against Staphylococcus aureus and Escherichia coli, it was found that DMEB had a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Critical Micelle Concentration (CMC)

The CMC is a crucial parameter that indicates the concentration at which surfactants begin to form micelles. For DMEB, the CMC has been reported to be approximately 0.1 mM. Below this concentration, DMEB exists predominantly in its monomeric form, which is essential for its antibacterial activity .

PropertyValue
Chemical FormulaC23H42BrNC_{23}H_{42}BrN
Molecular Weight426.51 g/mol
CMC~0.1 mM
MIC against S. aureus32 µg/mL
MIC against E. coli64 µg/mL

The antimicrobial effect of DMEB is primarily attributed to its ability to interact with the lipid bilayer of bacterial membranes. The long hydrophobic dodecyl chain facilitates insertion into the membrane, causing structural destabilization and ultimately leading to cell death .

Research Findings

Recent studies have explored the aggregation behavior and micellar properties of DMEB:

  • Micelle Formation : DMEB forms stable micelles in aqueous solutions, which are essential for its biological activity as they enhance the solubility of hydrophobic drugs .
  • Hydrodynamic Radius : The hydrodynamic radius of DMEB micelles was found to be around 5 nm, indicating effective drug delivery capabilities .

Q & A

Q. What structural features of DMEB enhance its surfactant efficacy compared to CTAB?

  • DMEB’s rigid ephedrine-derived head group provides stereochemical control, unlike CTAB’s flexible trimethylammonium group. This rigidity stabilizes chiral micellar interfaces, improving enantioselectivity in catalytic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-N-Dodecyl-N-methylephedrinium bromide
Reactant of Route 2
(-)-N-Dodecyl-N-methylephedrinium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.